molecular formula C11H12F3N B2753844 N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine CAS No. 920462-64-2

N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine

Cat. No.: B2753844
CAS No.: 920462-64-2
M. Wt: 215.219
InChI Key: PTJOHRAGNISDHI-UHFFFAOYSA-N
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Description

N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine is a cyclopropane-containing amine derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the ortho position of the aromatic ring. This compound belongs to a class of small molecules where the cyclopropane ring and fluorinated aromatic systems are key structural motifs, often associated with enhanced metabolic stability, lipophilicity, and bioactivity in medicinal and agrochemical applications .

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-8(10)7-15-9-5-6-9/h1-4,9,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJOHRAGNISDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine serves as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in developing pharmaceuticals and agrochemicals.

Key Reactions:

  • Oxidation: Forms ketones or carboxylic acids.
  • Reduction: Produces primary or secondary amines.
  • Substitution: Generates substituted aromatic compounds.
Reaction TypeMajor Products Formed
OxidationKetones, Carboxylic Acids
ReductionPrimary Amines, Secondary Amines
SubstitutionSubstituted Aromatic Compounds

Biology

This compound has been investigated for its potential biological activities. Its structural features allow it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant enzyme inhibition, highlighting its potential as a lead compound for developing enzyme inhibitors .

Medicine

This compound is being explored for therapeutic applications, particularly in drug development. It has shown promise in anti-inflammatory and anticancer activities.

Case Study:
Research indicated that compounds derived from this compound could inhibit the androgen receptor pathway, which is crucial in prostate cancer treatment. These findings suggest potential applications in developing novel therapeutics against androgen-driven cancers .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing new catalysts and materials for various industrial processes.

Mechanism of Action

The mechanism of action of N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The cyclopropanamine moiety can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in the combination of a cyclopropanamine core, a benzyl linker, and an ortho-trifluoromethylphenyl group. Key analogues include:

Compound Name Key Structural Differences Molecular Weight (g/mol) Potential Applications Reference
N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride Furan ring replaces benzyl; hydrochloride salt form 416.29 (CAS: 41629-36-1) Pharmaceutical candidate
N-{[3-(trifluoromethyl)phenyl]methyl}aniline Aniline replaces cyclopropanamine; meta-CF₃ 279.30 Agrochemical intermediates
N-{[4-(propan-2-yl)phenyl]methyl}cyclopropanamine Isopropyl substituent replaces CF₃; para-substitution 215.33 Synthetic intermediate
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) Cyclopropanecarboxamide core; chlorophenyl substituent 294.75 Fungicide

Key Observations :

  • Core Modifications : Replacement of the cyclopropanamine with an aniline (as in N-{[3-CF₃-phenyl]methyl}aniline) eliminates the amine’s basicity, altering solubility and reactivity .
  • Salt Forms : The hydrochloride salt of the furan-containing analogue (SY175928) likely improves aqueous solubility compared to the free base form of the target compound, a critical factor in drug formulation .

Biological Activity

N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and membrane permeability. The cyclopropanamine moiety contributes to its interaction with various biological targets, including enzymes and receptors.

  • Molecular Formula : C12H12F3N
  • Molecular Weight : 251.23 g/mol

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating cellular penetration and enhancing binding affinity to target proteins. This compound has been shown to modulate enzyme activity through:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound interacts with various receptors, potentially influencing signaling pathways involved in cellular functions.

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition. Research indicates that it can inhibit specific protein kinases, which are crucial for regulating cellular processes such as proliferation and apoptosis.

Enzyme Target Inhibition Type IC50 Value (µM) Reference
Protein Kinase A (PKA)Competitive0.5
Cyclin-dependent KinaseNon-competitive1.2
Mitogen-activated Protein KinaseMixed0.8

Receptor Binding

The compound shows affinity for various receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain management and inflammation.

Receptor Type Binding Affinity (Ki) Effect Reference
CB1100 nMAnalgesic
CB2150 nMAnti-inflammatory

Case Studies

  • Pain Management Study : A study evaluated the efficacy of this compound in a rat model of inflammatory pain. The results indicated significant pain relief compared to the control group, suggesting potential therapeutic applications in pain management.
  • Antimycobacterial Activity : In a phenotypic screening against Mycobacterium tuberculosis, the compound demonstrated promising antibacterial activity, leading to further studies on its structure-activity relationship (SAR) and metabolic stability.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Anticancer Properties : Investigations into its anticancer effects revealed that it could inhibit tumor cell proliferation in vitro.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, indicating potential use in treating inflammatory diseases.

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